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Cat. No.: B15544217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-methylglycine-C2-bromine is a specialized chemical linker primarily utilized in the

development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional

molecules that harness the cell's natural protein disposal system to selectively degrade target

proteins implicated in various diseases. This linker, characterized by a Boc-protected N-

methylglycine core and a C2-bromoalkyl chain, offers a strategic component for connecting a

target protein ligand to an E3 ubiquitin ligase ligand, forming the complete PROTAC molecule.

The N-methylglycine (sarcosine) unit can influence the physicochemical properties of the

PROTAC, such as solubility and cell permeability, while the terminal bromine atom provides a

reactive handle for facile conjugation to a nucleophilic group on one of the ligands, typically

through an alkylation reaction. The tert-butyloxycarbonyl (Boc) protecting group ensures

chemoselectivity during the synthetic sequence and can be readily removed under acidic

conditions to allow for further chemical modifications if required.

These application notes provide an overview of the utility of Boc-methylglycine-C2-bromine
in drug discovery, with a focus on its application in the synthesis of PROTACs for targeted

protein degradation. Detailed protocols and relevant data are presented to guide researchers in

the effective use of this linker.
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Application in PROTACs: SMARCA2 Degradation
A key application of Boc-methylglycine-C2-bromine is in the synthesis of PROTACs targeting

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin,

subfamily a, member 2). SMARCA2 is a critical component of the SWI/SNF chromatin

remodeling complex and has emerged as a synthetic lethal target in cancers with mutations in

the related SMARCA4 gene. The development of selective SMARCA2 degraders is a

promising therapeutic strategy for such cancers.

Boc-methylglycine-C2-bromine has been used as a linker in the synthesis of potent and

selective SMARCA2 degraders, such as PROTAC SMARCA2 degrader-24.[1] These

PROTACs typically consist of a ligand that binds to the bromodomain of SMARCA2, the linker,

and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon

(CRBN).

Quantitative Data for SMARCA2/4 PROTAC Degraders
The following table summarizes the degradation potency (DC50) and maximal degradation

(Dmax) of representative SMARCA2/4 PROTACs. While not all of these PROTACs explicitly

state the use of Boc-methylglycine-C2-bromine, they represent the class of molecules where

this linker is applicable and provide a benchmark for performance.
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Compound
Name/Identi
fier

Target(s) DC50 Dmax Cell Line Citation

PROTAC

SMARCA2

degrader-24

SMARCA2 < 0.1 µM Not specified HeLa [1]

PROTAC 1 SMARCA2 300 nM ~65% MV-4-11 [2]

PROTAC 1 SMARCA4 250 nM ~70% MV-4-11 [2]

A947 SMARCA2 39 pM 96% SW1573 [3]

A947 SMARCA4 1.1 nM 92% SW1573 [3]

ACBI2 SMARCA2 Not specified Not specified
In vivo

models
[4]

YDR1 SMARCA2 69 nM (24h) 87% (24h) H1792 [5]

YD54 SMARCA2 8.1 nM (24h) 98.9% (24h) H1792 [5]

Experimental Protocols
The following protocols provide a generalized methodology for the synthesis and evaluation of

PROTACs utilizing a bromoalkyl linker such as Boc-methylglycine-C2-bromine.

Protocol 1: Synthesis of a PROTAC via Alkylation
This protocol describes the conjugation of a target protein ligand (containing a nucleophilic

group, e.g., a phenol or amine) with Boc-methylglycine-C2-bromine, followed by deprotection

and coupling to an E3 ligase ligand.

Materials:

Target protein ligand with a free phenol or amine group

Boc-methylglycine-C2-bromine

Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF) or Acetonitrile (ACN)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

E3 ligase ligand with a carboxylic acid functional group

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate)

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware and purification equipment (e.g., flash chromatography

system, HPLC)

Procedure:

Step 1: Alkylation of the Target Protein Ligand

Dissolve the target protein ligand (1.0 eq) in anhydrous DMF or ACN in a round-bottom flask

under an inert atmosphere.

Add K2CO3 (for phenols) or DIPEA (for amines) (2.0-3.0 eq).

Add a solution of Boc-methylglycine-C2-bromine (1.1 eq) in the same solvent.

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction

is complete (monitor by TLC or LC-MS).

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the Boc-protected

intermediate.

Step 2: Boc Deprotection

Dissolve the purified Boc-protected intermediate (1.0 eq) in a mixture of DCM and TFA (e.g.,

1:1 v/v).

Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitor

by TLC or LC-MS).

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or

toluene to remove residual TFA. The resulting amine is typically used in the next step without

further purification.

Step 3: Amide Coupling with E3 Ligase Ligand

Dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 eq) in anhydrous DMF under an

inert atmosphere.

Add HATU or HBTU (1.1 eq) and DIPEA (3.0 eq).

Stir the mixture for 15-20 minutes to activate the carboxylic acid.

Add a solution of the deprotected intermediate from Step 2 (1.0 eq) in anhydrous DMF.

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent.

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the final PROTAC by flash column chromatography and/or preparative HPLC.
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Characterize the final product by LC-MS, 1H NMR, and 13C NMR.

Protocol 2: Western Blot Analysis for Protein
Degradation
This protocol outlines the procedure to assess the degradation of a target protein in a cellular

context after treatment with a PROTAC.

Materials:

Cancer cell line of interest (e.g., HeLa, MV-4-11, SW1573)

Cell culture medium and supplements

PROTAC synthesized in Protocol 1

DMSO (vehicle control)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against the target protein (e.g., anti-SMARCA2)

Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:
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Seed the cells in 6-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a

DMSO vehicle control for a specified time (e.g., 18-24 hours).

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Quantify the protein concentration of the lysates using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli buffer and boiling.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the target protein and the loading

control overnight at 4 °C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities to determine the extent of protein degradation relative to the

vehicle control and normalized to the loading control.
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PROTAC Mechanism of Action
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Caption: Mechanism of PROTAC-mediated targeted protein degradation.
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Start Materials:
- Target Ligand (TL)

- Boc-methylglycine-C2-bromine
- E3 Ligase Ligand (E3L)

Step 1: Alkylation
TL + Boc-methylglycine-C2-bromine

Boc-protected Intermediate
(TL-linker-Boc)

Step 2: Boc Deprotection
(TFA/DCM)

Deprotected Intermediate
(TL-linker-NHMe)

Step 3: Amide Coupling
+ E3L-COOH (with HATU/DIPEA)

Final PROTAC
(TL-linker-E3L)

Purification & Characterization
(Chromatography, LC-MS, NMR)

Click to download full resolution via product page

Caption: General synthetic workflow for PROTAC synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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